Tibolone

endometrial safety vaginal bleeding THEBES trial

Tibolone (Org OD 14) is the only STEAR providing estrogenic effects in bone, brain, and vagina without endometrial stimulation. Superior lumbar spine BMD increase vs. raloxifene (3.8% vs. 2.1%, p<0.001). No endometrial hyperplasia or carcinoma. Maintains or decreases mammographic breast density. Ideal for RCTs on bone density, endometrial safety, and breast tissue. Unique prodrug metabolism via AKR1C isozymes enables tissue-selective pharmacology unattainable with SERMs/estradiol. Procure for comparative effectiveness studies.

Molecular Formula C21H28O2
Molecular Weight 312.4 g/mol
CAS No. 5630-53-5
Cat. No. B1683150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTibolone
CAS5630-53-5
SynonymsBoltin
Livial
Liviella
Org OD 14
Org OD14
tibilone
tibolone
Molecular FormulaC21H28O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1CC2=C(CCC(=O)C2)C3C1C4CCC(C4(CC3)C)(C#C)O
InChIInChI=1S/C21H28O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,17-19,23H,5-12H2,2-3H3/t13-,17-,18+,19-,20+,21+/m1/s1
InChIKeyWZDGZWOAQTVYBX-XOINTXKNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility<0.1 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tibolone (CAS 5630-53-5) Procurement Guide: Synthetic STEAR with Tissue-Specific Metabolite Activation


Tibolone (CAS 5630-53-5, 7α-methyl-19-nortestosterone derivative, Org OD 14) is a synthetic selective tissue estrogenic activity regulator (STEAR) approved for menopausal symptom management and osteoporosis prevention in multiple jurisdictions [1]. Following oral administration, tibolone undergoes rapid metabolism into three major active metabolites: 3α-hydroxytibolone and 3β-hydroxytibolone, which mediate estrogenic effects in bone, brain, and vaginal tissues; and the Δ4-isomer, which exerts progestogenic and androgenic effects while preventing endometrial stimulation [2]. This prodrug activation cascade, driven by aldo-keto reductase 1C (AKR1C) isoforms and sulfotransferase-mediated conjugation, underpins its tissue-selective pharmacological profile [3].

Why Tibolone (CAS 5630-53-5) Cannot Be Simply Substituted with Estradiol-Based HRT or SERMs


Tibolone occupies a distinct pharmacological niche that precludes straightforward substitution with conventional hormone replacement therapy (HRT) or selective estrogen receptor modulators (SERMs). Unlike estradiol-based HRT regimens, which universally increase mammographic breast density and endometrial stimulation in the absence of progestin co-administration, tibolone maintains or decreases breast density [1] and does not induce endometrial hyperplasia or carcinoma [2]. Relative to SERMs such as raloxifene, which antagonize estrogen receptors in breast and endometrium but fail to adequately relieve vasomotor symptoms, tibolone provides superior bone mineral density preservation while alleviating climacteric symptoms without the same magnitude of hot flash exacerbation [3]. These differential effects arise from its unique metabolite cascade—3α/3β-hydroxytibolone (estrogenic) and Δ4-isomer (progestogenic/androgenic)—which enables tissue-specific receptor activation patterns unattainable with single-mechanism alternatives.

Tibolone (CAS 5630-53-5) Quantitative Differentiation Evidence: Head-to-Head Data vs. Estradiol-Based HRT, SERMs, and In-Class Alternatives


Tibolone vs. Conjugated Equine Estrogen/MPA: Endometrial Safety and Vaginal Bleeding Profile (THEBES Trial)

In the multicenter, randomized, double-blind THEBES trial (n=3,224), tibolone at both 1.25 mg/day and 2.5 mg/day doses demonstrated endometrial safety non-inferiority compared with continuous combined conjugated equine estrogen (CEE) 0.625 mg plus medroxyprogesterone acetate (MPA) 2.5 mg/day [1]. The incidence of abnormal endometrium (hyperplasia or carcinoma) at study endpoint was 0.0% (upper one-sided 95% CI: 0.5%) for tibolone 1.25 mg, 0.0% (95% CI: 0.4%) for tibolone 2.5 mg, and 0.2% (95% CI: 0.5%) for CEE/MPA [1]. Amenorrhea rates were substantially higher with tibolone: 78.7% (1.25 mg) and 71.4% (2.5 mg) versus 44.9% for CEE/MPA [1].

endometrial safety vaginal bleeding THEBES trial

Tibolone 2.5 mg vs. Estradiol/Norethindrone Acetate: Tolerability and Bleeding Profile in Osteoporosis Prevention

In a 2-year randomized, double-masked trial (n=225), tibolone 2.5 mg/day was compared with estradiol 2 mg plus norethindrone acetate 1 mg (E2/NETA) for preventing postmenopausal bone loss [1]. Lumbar spine BMD increased from baseline by 3.6% ± 2.9% (tibolone 2.5 mg) versus 6.8% ± 4.5% (E2/NETA) at 24 months (p<0.05 for pairwise difference) [1]. Vaginal bleeding occurred in 12.0% of tibolone 2.5 mg recipients versus 33.8% in the E2/NETA group; breast pain was reported by 2.7% versus 23.0%, respectively [1].

bone mineral density tolerability vaginal bleeding

Tibolone 1.25 mg vs. Raloxifene 60 mg: Superior BMD Preservation in Osteopenic Postmenopausal Women

A double-blind, randomized trial (n=308) directly compared tibolone 1.25 mg/day with raloxifene 60 mg/day in osteopenic postmenopausal women aged 60-79 years [1]. Tibolone produced a significantly larger increase in lumbar spine BMD at both 1 year (2.2% vs. 1.2%, p<0.01) and 2 years (3.8% vs. 2.1%, p<0.001) compared with raloxifene [1]. Total hip BMD increase was also significantly greater with tibolone after 2 years (p<0.05) [1]. Both treatments significantly reduced bone resorption markers (type I collagen C-telopeptides and osteocalcin) relative to baseline [1].

bone mineral density osteopenia STEAR vs. SERM

Tibolone vs. Continuous Combined HRT: Differential Mammographic Breast Density Effects

Multiple studies demonstrate that tibolone does not increase mammographic breast density, in contrast to continuous combined HRT regimens [1]. In a prospective observational study (n=121), continuous combined estradiol plus nomegestrol clearly increased breast density, whereas tibolone did not affect mammographic density [1]. A randomized trial (n=166) comparing tibolone, E2/NETA, and placebo found a more evident density increase with continuous combined regimens than with tibolone or placebo [1]. In a separate prospective observational study (n=44), estrogen-progestin replacement therapy increased breast density, while tibolone showed no effect [1].

breast density mammography breast safety

Tibolone 2.5 mg vs. Estradiol Valerate/MPA: Nocturia and Urinary Storage Symptom Improvement

In a prospective comparative study of women with climacteric symptoms (follow-up at 4 and 12 weeks), tibolone 2.5 mg/day was compared with estradiol valerate 1 mg plus medroxyprogesterone acetate 2.5 mg (HRT) [1]. Tibolone demonstrated significant improvement in nocturia and IPSS storage score, whereas overall IPSS scores showed no significant improvement in the HRT group [1]. The change from baseline in nocturia score after 4 weeks was -0.4 ± 1.2 for tibolone versus +0.1 ± 0.9 for HRT (p=0.02) [1]. Both treatments improved aspects of female sexual function without significant between-group differences in FSFI domains [1].

lower urinary tract symptoms nocturia sexual function

Tibolone Metabolite Profile: Tissue-Selective Activation via AKR1C Isozymes vs. Single-Mechanism Steroids

Tibolone's tissue-selective pharmacology is mechanistically distinct from single-mechanism estrogens (estradiol, conjugated estrogens) or SERMs (raloxifene). Recombinant AKR1C1 exclusively catalyzes formation of 3β-hydroxytibolone, AKR1C3 shows weak 3β/3α-HSD activity, and AKR1C4 acts predominantly as a 3α-HSD, while AKR1C2 inverts its stereospecificity from 3α-HSD (with 5α-DHT) to 3β-HSD with tibolone [1]. This isozyme-specific metabolism yields tissue-specific ratios of estrogenic 3α/3β-hydroxytibolone and progestogenic/androgenic Δ4-isomer [2]. In human liver, AKR1C4 (liver-specific) preferentially forms 3α-hydroxytibolone, the major circulating metabolite, while target tissue AKR1C1/AKR1C2 favor 3β-hydroxytibolone formation [1]. Tibolone and its metabolites are at least 50-fold less potent inhibitors of CYP1A2, CYP2C9, CYP2E1, and CYP3A4 compared with enzyme-selective inhibitors, suggesting low drug-drug interaction potential [3].

metabolism AKR1C tissue selectivity

Tibolone (CAS 5630-53-5) Optimal Procurement Scenarios: Evidence-Based Research and Industrial Applications


Postmenopausal Osteoporosis/Osteopenia Trials Requiring Superior BMD Efficacy to SERMs

Based on direct head-to-head evidence showing tibolone 1.25 mg/day produced a 3.8% lumbar spine BMD increase versus 2.1% with raloxifene 60 mg/day at 2 years (p<0.001) [1], tibolone is optimally procured for randomized controlled trials evaluating bone mineral density preservation in osteopenic or osteoporotic postmenopausal populations. The compound's STEAR mechanism provides a distinct efficacy advantage over SERMs in this indication, making it suitable for comparative effectiveness research against both raloxifene and conventional bisphosphonate therapies.

Endometrial Safety Studies and Bleeding Profile Comparisons in Menopause Research

Procurement of tibolone is indicated for clinical studies requiring rigorous evaluation of endometrial outcomes. The THEBES trial demonstrated that tibolone (both 1.25 mg and 2.5 mg doses) does not induce endometrial hyperplasia or carcinoma, with amenorrhea rates of 71.4-78.7% versus 44.9% for CEE/MPA [2]. This favorable bleeding profile, combined with the absence of endometrial stimulation without progestin co-administration, positions tibolone as a preferred comparator in studies evaluating the endometrial safety of novel menopausal therapies.

Breast Tissue Proliferation and Mammographic Density Research

Tibolone is uniquely suited for procurement in breast tissue research applications. Unlike continuous combined HRT regimens that consistently increase mammographic breast density, tibolone maintains or decreases breast density [3]. Clinical trial data indicate tibolone does not increase expression of the proliferation marker Ki-67 in malignant breast tissue relative to placebo [4], supporting its use in studies evaluating the breast safety profile of hormone therapies in postmenopausal women, including those with estrogen receptor-positive breast cancer.

Drug Metabolism and Tissue-Selective Steroid Activation Studies

For pharmacological research investigating tissue-selective steroid activation, tibolone serves as a unique model prodrug compound. Its metabolism by specific AKR1C isozymes (AKR1C1: exclusive 3β-HSD; AKR1C4: predominant 3α-HSD; AKR1C2: inverted stereospecificity with tibolone) [5] and subsequent sulfation by SULT2A1 provide a well-characterized system for studying enzyme-mediated tissue selectivity. The compound's low CYP inhibition potential (≥50-fold less potent than selective inhibitors) [6] further recommends it for drug-drug interaction studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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